molecular formula C9H10N4 B1516989 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082471-97-3

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B1516989
CAS RN: 1082471-97-3
M. Wt: 174.2 g/mol
InChI Key: VSJCADKPSPLMCB-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the CAS Number: 1082471-97-3. It has a molecular weight of 174.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N4/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2,10H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 174.21 .

Scientific Research Applications

Synthesis and Chemical Transformations

Acylation of Heteroaromatic Amines
1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines are synthesized through cyanoacetylation reactions, followed by cyclization of the formed cyanoacetamides. This process, involving a range of amines, highlights the versatility and reactivity of such compounds in forming complex heterocyclic structures (Ibrahim et al., 2011).

Reactivity with Active Methylene Compounds
The reactivity of title compounds with active methylene compounds, leading to the formation of 5-dialkylamino-2-aryl-1,2,3-triazolo-4-carbonitriles and other derivatives, demonstrates the potential of these compounds in synthetic chemistry, particularly in the formation of cationic dyes and pharmaceuticals (Schäfer et al., 1991).

Biological Activities and Applications

Biomedical Chemistry Applications
Derivatives of 1,2,4-triazolo[4,3-a]pyridine exhibit significant biological activities such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. They are particularly effective against a wide range of micro-organisms and are used in treating diseases like schistosomiasis. These derivatives also impact glutamate, suggesting potential applications in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

Herbicidal Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown exceptional herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential utility in agricultural sciences and ecosystem management (Moran, 2003).

Antiproliferative Activity in Cancer Research
Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines have been synthesized and evaluated for antiproliferative activity against breast, colon, and lung cancer cell lines, with some compounds displaying activity comparable to standard treatments. These findings suggest potential applications in cancer therapy and drug development (Dolzhenko et al., 2008).

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJCADKPSPLMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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